3-Azabicyclo[3.1.1]heptan-2-one
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Overview
Description
3-Azabicyclo[3.1.1]heptan-2-one is a bicyclic compound with a nitrogen atom incorporated into its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptan-2-one typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with high yield and purity . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[31This involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminum hydride (LiAlH4) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions can yield amines, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-2-one has a wide range of scientific research applications. In medicinal chemistry, it has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties . In materials science, it is used as a building block for the synthesis of novel polymers and materials with unique properties . Additionally, its unique structure makes it a valuable tool in the study of bioisosterism and the development of new bioactive compounds .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, which can modulate their activity . This makes it a valuable compound in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptan-2-one is similar to other bicyclic compounds such as bicyclo[3.1.1]heptane and 2-azabicyclo[2.2.1]heptane . its unique structure, which includes a nitrogen atom, sets it apart from these compounds and gives it distinct chemical and biological properties . This uniqueness makes it a valuable compound in various fields of research and application .
List of Similar Compounds:- Bicyclo[3.1.1]heptane
- 2-Azabicyclo[2.2.1]heptane
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-1-4(2-5)3-7-6/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMHUXWDUDOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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